molecular formula C8H19N3S B14465738 Heptyl carbamohydrazonothioate CAS No. 65882-49-7

Heptyl carbamohydrazonothioate

Cat. No.: B14465738
CAS No.: 65882-49-7
M. Wt: 189.32 g/mol
InChI Key: OSLWWHOSSLRART-UHFFFAOYSA-N
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Description

Heptyl carbamohydrazonothioate is an organic compound belonging to the class of thiosemicarbazone derivatives. These compounds are known for their broad spectrum of biological activities, including antibacterial, antiviral, and antineoplastic properties . The unique structure of this compound allows it to act as a chelating ligand for transition metal ions, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of heptyl carbamohydrazonothioate typically involves the reaction of heptyl isothiocyanate with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: Heptyl carbamohydrazonothioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

Heptyl carbamohydrazonothioate has a wide range of applications in scientific research:

Mechanism of Action

Heptyl carbamohydrazonothioate can be compared with other thiosemicarbazone derivatives, such as:

  • Phenylmethylidene carbamohydrazonothioate
  • Ethenylbenzyl carbamohydrazonothioate

Uniqueness: this compound stands out due to its heptyl group, which imparts unique hydrophobic properties and influences its biological activity. This makes it particularly effective in applications where hydrophobic interactions play a crucial role .

Comparison with Similar Compounds

Properties

CAS No.

65882-49-7

Molecular Formula

C8H19N3S

Molecular Weight

189.32 g/mol

IUPAC Name

heptyl N'-aminocarbamimidothioate

InChI

InChI=1S/C8H19N3S/c1-2-3-4-5-6-7-12-8(9)11-10/h2-7,10H2,1H3,(H2,9,11)

InChI Key

OSLWWHOSSLRART-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCSC(=NN)N

Origin of Product

United States

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